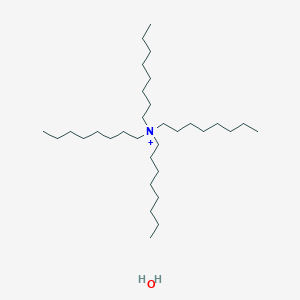

N,N,N-trioctyloctan-1-aminium hydrate

Descripción

Overview of Quaternary Ammonium (B1175870) Compounds and Their Relevance in Modern Chemistry

Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of chemical compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, QACs possess a permanent positive charge, regardless of the pH of their solution. wikipedia.org This defining characteristic underpins their broad utility in a multitude of applications.

In modern chemistry, the relevance of QACs is vast and continues to expand. They are widely used as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org Their antimicrobial properties have made them crucial components in sanitizers and cleaning products, a role that has seen accelerated use, particularly in response to global health concerns. nih.gov QACs are also integral to various industrial processes, serving as phase transfer catalysts, which facilitate reactions between substances in immiscible phases. wikipedia.org The versatility of QACs stems from the ability to tune their properties by modifying the alkyl or aryl groups attached to the central nitrogen atom, allowing for the design of compounds with specific functionalities. nih.gov

Historical Development and Milestones in the Research of N,N,N-trioctyloctan-1-aminium Hydrate (B1144303)

Specific historical milestones for a compound named "N,N,N-trioctyloctan-1-aminium hydrate" are not documented due to the non-standard nature of the name. However, the development of its likely counterpart, tetraoctylammonium salts, is intertwined with the broader history of quaternary ammonium compounds.

The study and application of QACs gained significant momentum in the early 20th century with the discovery of their antimicrobial properties. This led to their widespread use as antiseptics and disinfectants. The concept of phase transfer catalysis, introduced in the mid-20th century, opened up a new and significant area of research and application for QACs, including those with long alkyl chains like tetraoctylammonium salts. These compounds proved to be highly effective in promoting reactions between aqueous and organic phases, a critical development for many synthetic organic processes. Subsequent research has focused on refining their synthesis, exploring their diverse applications, and understanding their environmental fate.

Scope and Significance of Current Academic Investigations into this compound

Current academic investigations into tetraoctylammonium salts, the likely identity of this compound, are diverse and significant. Researchers are exploring their use in a range of advanced applications, from materials science to environmental remediation.

A significant area of research is their application in separation science, particularly in liquid-liquid extraction and ion exchange processes for the recovery of valuable metals and the removal of pollutants. Their ability to form ion pairs with a wide variety of anions makes them highly effective extracting agents. In materials science, these compounds are being investigated as templates for the synthesis of nanomaterials and as components of ionic liquids, which have potential applications in green chemistry and energy storage. Furthermore, their role in analytical chemistry as ion-pairing reagents and in the construction of ion-selective electrodes continues to be an active area of study.

Key Research Paradigms and Theoretical Frameworks Applicable to this compound

The study of tetraoctylammonium salts is guided by several key research paradigms and theoretical frameworks. The principles of supramolecular chemistry are central to understanding the interactions of the tetraoctylammonium cation with anions and solvent molecules, particularly in the context of its hydrated form. The formation of ion pairs and their subsequent behavior in different solvent environments are critical to its function in many applications.

Phase transfer catalysis theory provides the framework for understanding its catalytic activity. This involves the transport of a reactant from one phase to another where the reaction occurs, with the QAC acting as the carrier. The efficiency of this process is governed by factors such as the lipophilicity of the cation and the nature of the anion.

Thermodynamic and kinetic models are employed to describe and predict the behavior of tetraoctylammonium salts in extraction and separation processes. These models consider factors such as partition coefficients, equilibrium constants, and reaction rates to optimize these processes. Additionally, computational chemistry and molecular modeling are increasingly used to simulate the behavior of these compounds at the molecular level, providing insights into their structure, interactions, and reactivity.

Propiedades

Fórmula molecular |

C32H70NO+ |

|---|---|

Peso molecular |

484.9 g/mol |

Nombre IUPAC |

tetraoctylazanium;hydrate |

InChI |

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1; |

Clave InChI |

DCFYRBLFVWYBIJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for N,n,n Trioctyloctan 1 Aminium Hydrate

Established Synthetic Pathways for N,N,N-trioctyloctan-1-aminium Hydrate (B1144303)

The traditional synthesis of N,N,N-trioctyloctan-1-aminium hydrate relies on well-established chemical reactions, primarily involving the alkylation of a tertiary amine to form the quaternary ammonium (B1175870) cation.

Alkylation Reactions in the Formation of N,N,N-trioctyloctan-1-aminium Cation

The core of the synthesis is the formation of the N,N,N-trioctyloctan-1-aminium cation through the alkylation of trioctylamine (B72094). This reaction, a type of nucleophilic aliphatic substitution, involves the reaction of the tertiary amine, trioctylamine, with an octyl-containing electrophile. wikipedia.org

The most common alkylating agents for this purpose are alkyl halides, such as 1-chlorooctane (B87089) or 1-bromooctane. The reaction proceeds via the Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of trioctylamine attacks the electrophilic carbon of the octyl halide, leading to the formation of the quaternary ammonium salt. wikipedia.org The general reaction is as follows:

N(C₈H₁₇)₃ + C₈H₁₇X → [N(C₈H₁₇)₄]⁺X⁻ (where X = Cl, Br)

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group on the alkylating agent (with iodide being the most reactive), the solvent, and the reaction temperature. While direct alkylation is a straightforward method, it can be challenging to achieve high selectivity, and forcing conditions may be required, especially with less reactive alkyl halides. masterorganicchemistry.com The use of an excess of the alkylating agent can help drive the reaction to completion and maximize the yield of the quaternary ammonium salt. masterorganicchemistry.com

An alternative approach involves the direct amination of 1-octanol (B28484) with ammonia (B1221849) over a suitable catalyst to first produce primary, secondary, and tertiary amines, including trioctylamine. researchgate.netdntb.gov.ua This can be followed by alkylation. The direct synthesis of trialkylamines from alkyl chlorides or bromides and ammonia in the presence of an iodide catalyst has also been reported, with reaction temperatures ranging from 80°C to 200°C. google.com

Table 1: Reaction Parameters for the Synthesis of Trialkylamines via Alkylation

| Parameter | Value/Condition | Source |

| Reactants | Alkyl chloride/bromide and Ammonia | google.com |

| Catalyst | Ammonium or alkali metal iodide | google.com |

| Temperature | 80 - 200 °C | google.com |

| By-product | Amine hydrohalide | google.com |

This table is generated based on data for the synthesis of trialkylamines, which is a precursor to the target quaternary ammonium cation.

Hydrate Formation and Stabilization Mechanisms for this compound

Once the N,N,N-trioctyloctan-1-aminium cation is formed as a salt (e.g., chloride or bromide), the hydrate is prepared by introducing water to form a semi-clathrate hydrate. These hydrates are crystalline solids where a hydrogen-bonded water lattice encapsulates the guest cation, and the anion is incorporated into the lattice structure. nih.gov

The formation and stability of these hydrates are influenced by the size and hydrophobicity of the tetraalkylammonium cation. The long alkyl chains of the N,N,N-trioctyloctan-1-aminium cation play a crucial role in structuring the surrounding water molecules. Studies on similar compounds, such as tetra-n-butylammonium bromide (TBAB), show that these salts can form stable hydrates at temperatures above 0°C under atmospheric pressure. dtu.dk The formation process typically involves cooling an aqueous solution of the salt to initiate nucleation, followed by a period of aging at a constant temperature to allow for crystal growth. nih.gov

The stability of the hydrate is dependent on the hydration number, which is the number of water molecules per cation. For tetraisopentylammonium bromide, polyhydrates with 26, 32, and 38 water molecules have been identified. researchgate.net The interaction between the cation, the anion, and the water molecules, primarily through hydrogen bonding, is key to the stability of the crystal structure. researchgate.netnih.gov The presence of the long alkyl chains in N,N,N-trioctyloctan-1-aminium is expected to create a hydrophobic environment that promotes the formation of the cage-like water structure characteristic of clathrate hydrates.

Table 2: Properties of Tetraalkylammonium Salt Hydrates

| Compound | Hydration Number (H₂O molecules) | Formation Conditions | Source |

| Tetrabutylammonium (B224687) Bromide | 26 or 38 | Cooling aqueous solution | nih.gov |

| Tetraisopentylammonium Bromide | 26, 32, or 38 | Not specified | researchgate.net |

This table provides data on related tetraalkylammonium hydrates to infer the properties of this compound.

Innovative and Sustainable Approaches to this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of quaternary ammonium compounds, moving towards greener reaction conditions and continuous manufacturing processes.

Application of Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways.

One key area is the use of more environmentally benign alkylating agents. Instead of alkyl halides, which can be toxic and produce salt by-products, alcohols can be used as alkylating agents. wikipedia.org The reaction of trioctylamine with 1-octanol, for example, would produce water as the only by-product. This approach, however, often requires a catalyst to activate the alcohol's hydroxyl group.

Another green approach is the use of water as a solvent for the synthesis. The synthesis of some tetrabutylammonium salts of gold complexes has been successfully carried out in water, eliminating the need for organic solvents. mdpi.com Applying this to the synthesis of this compound would significantly improve the environmental profile of the process.

Furthermore, the concept of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. rsc.org Designing a synthesis pathway that minimizes waste and by-products is a primary goal.

Continuous Flow Synthesis Methods for this compound

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. ulisboa.pt The synthesis of quaternary ammonium salts is well-suited for continuous flow systems.

In a typical continuous flow setup for the synthesis of a quaternary ammonium salt, solutions of the tertiary amine (trioctylamine) and the alkylating agent (e.g., an octyl halide or activated 1-octanol) are pumped through a heated reactor coil or a microreactor. nih.govgoogle.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to achieve high yields and purity.

A patent describes a method for the continuous flow synthesis of chloro quaternary ammonium salts using a primary amine and chloromethanes in a microreactor. google.com This concept can be adapted for the synthesis of this compound, where trioctylamine and an octylating agent are continuously mixed and reacted. The product stream can then be directly subjected to a purification step, such as liquid-liquid separation, to remove any unreacted starting materials or by-products, before proceeding to the hydrate formation step. nih.gov The use of continuous flow can also facilitate the use of molten ammonium salts as both the product and the reaction medium, potentially eliminating the need for a solvent and further enhancing the atom economy of the process. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Quaternary Ammonium Salts

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source |

| Process Control | Less precise, potential for hotspots | Precise control over temperature, pressure, residence time | ulisboa.pt |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reaction volumes | ulisboa.pt |

| Efficiency | Can be lower due to side reactions and workup | Often higher yields and purity, easier to scale up | nih.govgoogle.com |

| Scalability | Can be challenging | More straightforward to scale up by running for longer times | nih.gov |

This table provides a general comparison, with principles applicable to the synthesis of this compound.

Advanced Structural Characterization and Spectroscopic Investigations of N,n,n Trioctyloctan 1 Aminium Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N,N,N-trioctyloctan-1-aminium hydrate (B1144303). It provides profound insights into the molecule's connectivity, conformation, and the dynamics of its environment both in solution and in the solid state.

In solution, the ¹H NMR spectrum of N,N,N-trioctyloctan-1-aminium hydrate is characterized by significant signal overlap due to the presence of four chemically similar octyl chains. While a one-dimensional (1D) ¹H NMR spectrum can provide general information, multi-dimensional NMR techniques are essential for unambiguous signal assignment and complete structural elucidation. nih.gov

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to establish proton-proton (¹H-¹H) coupling networks within the octyl chains. A COSY spectrum reveals correlations between protons on adjacent carbons, allowing for a step-by-step assignment along the alkyl chains, starting from the distinct α-methylene protons adjacent to the positively charged nitrogen. TOCSY extends this by revealing correlations between all protons within a coupled spin system, confirming the integrity of each octyl chain.

Heteronuclear 2D NMR, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, correlates each proton with its directly attached carbon-13 nucleus. This technique is invaluable for resolving the severe overlap in the ¹H spectrum by spreading the signals across the wider ¹³C chemical shift range. nih.gov By combining these methods, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. Further studies using Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, offering insights into the preferred solution-state conformation and the folding of the octyl chains.

Based on data from the closely related tetraoctylammonium bromide, the expected chemical shifts for the protons in this compound in a solvent like CDCl₃ can be summarized. chemicalbook.com The α-protons (N-CH₂) are the most deshielded due to the inductive effect of the positive nitrogen charge, while the terminal methyl (CH₃) protons are the most shielded.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound Use the filter to explore the predicted chemical shifts for different proton groups within the octyl chains.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of this compound in its aggregated and crystalline states. mdpi.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. mdpi.com

High-resolution spectra can be obtained using Magic Angle Spinning (MAS), which mechanically removes the line-broadening effects of dipolar interactions and chemical shift anisotropy. mdpi.com ¹H MAS NMR experiments can give information about the formation of hydrogen bonds, which would be expected between the hydrate's water molecule and the quaternary ammonium (B1175870) cation, often leading to high-frequency (downfield) shifts for the involved protons. mdpi.com

To gain deeper insights into molecular packing, 2D ssNMR experiments are utilized. For example, ¹H-¹H double-quantum (DQ) MAS experiments can establish through-space proximities between protons, revealing how the octyl chains of neighboring cations are packed against each other in a crystal lattice. mdpi.com Furthermore, heteronuclear correlation experiments, such as ¹H-¹³C Cross-Polarization (CP)-MAS, can be used to study the conformation of the alkyl chains and their local environment. These studies are crucial for understanding the supramolecular structure of the compound, which governs its physical properties. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a sensitive probe for the molecular structure, conformation of the alkyl chains, and the specific intermolecular interactions present in this compound. mdpi.comnih.gov These techniques measure the vibrational energies of molecular bonds, providing a unique "spectral fingerprint." nih.gov

The spectra are dominated by the vibrations of the long alkyl chains, primarily the C-H stretching modes (typically 2800-3000 cm⁻¹) and various bending and rocking modes. The conformation of these chains (e.g., the ratio of trans to gauche conformers) can influence the precise frequencies and shapes of these bands. The presence of the hydrate is of particular interest, as hydrogen bonding between the water molecule and the cation can be investigated. In FTIR spectroscopy, this would be observable through changes in the O-H stretching region (typically 3200-3600 cm⁻¹).

Raman spectroscopy is particularly effective for studying the quaternary ammonium group and the hydrocarbon backbone, as these moieties exhibit strong Raman scattering. researchgate.net Characteristic vibrations of the (CH₃)₃N⁺ group, for instance, have been identified in the 750-970 cm⁻¹ region in related compounds, and similar C-N stretching modes would be expected for the tetraoctylammonium cation. researchgate.net

Interactive Table: Characteristic Vibrational Bands for Quaternary Ammonium Compounds This table shows typical frequency ranges for functional groups relevant to this compound.

In situ vibrational spectroscopy allows for the real-time monitoring of molecular changes in this compound directly within a reaction environment. youtube.com This is particularly valuable for understanding its role in processes like phase-transfer catalysis, where the compound facilitates reactions between immiscible phases.

Using an in situ probe (either FTIR-ATR or Raman), one can track the concentration of the quaternary ammonium salt in a specific phase by monitoring the intensity of its characteristic bands. More subtly, changes in the local environment of the cation, such as ion pairing with a reactant anion, can induce shifts in the vibrational frequencies of the C-N or adjacent C-H bonds. This provides mechanistic insights into the catalytic cycle. For example, monitoring the carbonyl stretch of an ester reactant during a saponification reaction catalyzed by this compound can provide kinetic data, while simultaneously observing the cation's spectral features reveals its state during the reaction. youtube.com This approach enables the correlation of catalytic activity with specific molecular interactions and structural transformations as they occur. youtube.com

Mass Spectrometry (MS) for Investigating this compound Derivatization and Degradation Pathways

Mass spectrometry is a primary analytical technique for the verification of the molecular weight and investigation of the fragmentation behavior of this compound. Due to the permanent positive charge on the quaternary nitrogen, the compound is exceptionally well-suited for analysis by techniques like Electrospray Ionization (ESI). researchgate.net

In a typical ESI-MS experiment, the compound is detected as the intact tetraoctylammonium cation. The analysis can be used to confirm the success of a synthesis or to identify the compound in a mixture. Furthermore, MS is a powerful tool for studying its chemical stability and degradation pathways, as any breakdown products can be readily detected and identified by their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. youtube.com This allows for the calculation of an unambiguous elemental formula, confirming the identity of the N,N,N-trioctyloctan-1-aminium cation (C₃₂H₆₈N⁺) and distinguishing it from other ions with the same nominal mass. youtube.commdpi.com

Tandem Mass Spectrometry (MS/MS or MSⁿ) is used to purposefully fragment the parent ion and analyze the resulting product ions, revealing detailed structural information and elucidating degradation pathways. nih.gov In an MS/MS experiment, the intact tetraoctylammonium cation (precursor ion) is selected and subjected to Collision-Induced Dissociation (CID). The predominant fragmentation process for singly charged quaternary ammonium cations often involves the neutral loss of one or more of the alkyl chains. nih.gov Studying these fragmentation patterns is critical for structural confirmation and for understanding how the molecule might break down under thermal or chemical stress.

Interactive Table: Predicted ESI-MS/MS Fragmentation for the N,N,N-trioctyloctan-1-aminium Cation This table outlines the expected precursor ion and major fragment ions in a tandem mass spectrometry experiment.

X-ray Diffraction and Crystallography of this compound

X-ray diffraction (XRD) stands as a cornerstone technique for the atomic and molecular-level structural elucidation of crystalline materials. For this compound and its related salts, XRD methods provide indispensable data on the three-dimensional arrangement of ions, solvent molecules, and the nature of the crystalline lattice. Both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of its solid-state structure and behavior.

Single Crystal X-ray Diffraction (SC-XRD) offers unparalleled precision in determining the complete three-dimensional structure of a crystalline material. youtube.com By analyzing the diffraction pattern of a single crystal, it is possible to determine the exact coordinates of each atom within the unit cell, leading to precise measurements of bond lengths, bond angles, and intermolecular interactions. youtube.com

While a dedicated single-crystal structure of this compound is not prominently available in public databases, extensive studies on its closely related salts, such as tetraoctylammonium bromide (TOABr), and smaller-chain analogues like tetrabutylammonium (B224687) bromide hydrate, provide significant insight. researchgate.netnih.gov For instance, the crystal structure of anhydrous TOABr has been determined, revealing specific packing arrangements of the bulky tetraoctylammonium cations and the bromide anions. nih.gov

Research on the hydrates of similar quaternary ammonium salts, such as tetrabutylammonium bromide hydrate, shows that the water molecules and anions can form intricate hydrogen-bonded clusters. researchgate.net These clusters often act as "guest" moieties encapsulated within cavities formed by the "host" lattice of the hydrophobic quaternary ammonium cations. researchgate.net This guest-host relationship is a critical feature that can only be unambiguously deciphered with the atomic precision of SC-XRD. nih.gov The analysis can reveal the exact stoichiometry of hydration, the geometry of the water-anion assemblies, and any disorder present in the alkyl chains or guest molecules. nih.govnih.gov

| Parameter | Tetraoctylammonium Bromide (Anhydrous Salt) |

| Formula | C₃₂H₆₈BrN |

| Crystal System | Tetragonal |

| Space Group | P -4 b 2 |

| Unit Cell a (Å) | 9.7042 |

| Unit Cell b (Å) | 9.7042 |

| Unit Cell c (Å) | 18.6896 |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | 90 |

| Unit Cell γ (°) | 90 |

| Reference | nih.gov |

This interactive table summarizes the crystallographic data for Tetraoctylammonium Bromide, a representative salt of the titular compound.

Powder X-ray Diffraction (PXRD) is a powerful and convenient technique used to obtain a characteristic diffraction pattern, or "fingerprint," from a polycrystalline (powdered) sample. omicsonline.org It is exceptionally useful for identifying crystalline phases, determining sample purity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net

For a hydrated compound like this compound, PXRD is crucial for studying its phase behavior as a function of environmental conditions such as temperature and relative humidity. omicsonline.org The process of dehydration or absorption of water can be monitored in real-time. As water is removed from the crystal lattice, the unit cell dimensions may change, or a complete phase transition to a different crystalline form (or an amorphous state) may occur. These changes are directly observable as shifts in peak positions or the appearance/disappearance of peaks in the powder diffractogram. rigaku.com

Simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can correlate thermal events, like the endothermic process of dehydration, with specific structural changes. rigaku.com For example, a broad endothermic peak in a DSC scan might correspond to the loss of weakly bound surface or "adhesion" water, which would cause minimal change in the PXRD pattern. Conversely, a sharp endotherm is often linked to the loss of "crystalline" water, resulting in a significant transformation of the crystal structure, which is clearly reflected in the diffraction data. rigaku.com

| Condition | Observation | Structural Interpretation |

| Initial State (Hydrate) | Characteristic diffraction pattern with sharp peaks at specific 2θ angles. | Well-defined crystalline hydrate structure. |

| Heating / Dehydration | Peaks may shift to higher 2θ angles, and/or new peaks may appear while original peaks vanish. | Loss of water molecules leads to unit cell contraction or a phase transition to an anhydrous or lower hydrate polymorph. |

| Amorphous State | Loss of sharp peaks, replaced by a broad, featureless halo. | The crystalline lattice has collapsed, resulting in a disordered, non-crystalline solid. |

This interactive table describes typical changes observed in Powder X-ray Diffraction patterns during the analysis of a hydrated compound.

Microscopic and Imaging Techniques

Microscopic techniques provide direct visualization of the morphology and structure of materials at the micro- and nanoscale. For this compound, techniques like Atomic Force Microscopy and Electron Microscopy are vital for understanding how individual molecules assemble into larger structures and for characterizing their surface and nanoscale features.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates topographical images of a material's surface with nanoscale precision. researchgate.net It is particularly well-suited for characterizing the surface morphology of molecular assemblies of amphiphilic compounds like this compound.

When deposited on a substrate, these quaternary ammonium compounds can self-assemble into various structures, such as monolayers, bilayers, or more complex aggregates. nih.gov AFM can visualize these assemblies, providing quantitative data on their height, domain size, and surface roughness. fh-muenster.de Studies on similar ionic liquids and surfactants have shown that AFM can reveal inhomogeneities, such as the formation of localized agglomerates or distinct layered domains on a surface. fh-muenster.de Furthermore, AFM can be operated under controlled environmental conditions, making it possible to study dynamic processes, such as the structural rearrangement of the assemblies in response to changes in humidity, which is highly relevant for a hydrate. researchgate.net

| Feature | Description | Typical Information Obtained |

| Topography | 3D surface map of the sample. | Height of molecular layers, size and shape of aggregates, presence of defects. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Differentiates between regions of different composition or molecular organization. |

| Surface Roughness | Statistical measure of the fine-scale variations in surface height. | Quantifies the smoothness or heterogeneity of deposited films. |

This interactive table summarizes the types of morphological information that can be obtained from Atomic Force Microscopy analysis of molecular assemblies.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use electron beams to achieve much higher magnification and resolution than light microscopy.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of internal nanoscale structures. nih.gov In TEM, an electron beam is passed through an ultrathin sample. N,N,N-trioctyloctan-1-aminium salts are often used as phase transfer agents or capping ligands in the synthesis of nanoparticles. acs.org TEM images can reveal how the presence of the ammonium salt influences the size, shape distribution, and assembly of these nanoparticles, often showing the formation of ordered, closely packed networks. acs.org Advanced techniques like liquid-cell TEM and electron tomography can even be used to visualize the three-dimensional structure of colloidal assemblies in their native liquid environment, offering a pathway to study hydrated structures directly. researchgate.netnih.gov

| Technique | Information Provided | Typical Application for this compound |

| SEM | Surface topography, morphology, and composition (with EDX). | Imaging the shape and surface texture of bulk crystals or films. researchgate.net |

| TEM | Internal structure, particle size/shape distribution, crystallinity. | Characterizing nanoparticle assemblies where the compound is used as a capping agent. acs.org |

| TEM Tomography | 3D reconstruction of nanoscale objects. | Analyzing the three-dimensional arrangement of self-assembled structures. researchgate.net |

This interactive table compares the information provided by SEM and TEM for the analysis of nanoscale structures.

Theoretical and Computational Chemistry Studies of N,n,n Trioctyloctan 1 Aminium Hydrate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of N,N,N-trioctyloctan-1-aminium hydrate (B1144303).

Density Functional Theory (DFT) for Electronic Structure and Reactivity of N,N,N-trioctyloctan-1-aminium Hydrate

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For large quaternary ammonium (B1175870) cations like N,N,N-trioctyloctan-1-aminium, DFT can elucidate the distribution of electron density and identify sites of reactivity. Studies on analogous, smaller tetraalkylammonium (TAA) cations reveal that the positive charge is not solely localized on the central nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. This charge distribution is crucial for understanding the ion's interaction with its environment.

DFT calculations on various quaternary ammonium (QA) cations have been used to correlate their electronic structure, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), with their stability. nih.gov While a higher LUMO energy is often associated with greater stability against nucleophilic attack, studies have shown that this is not the only factor. nih.gov The specific arrangement of the alkyl chains and the degree of hydration around the cation play a significant role in its reactivity. nih.gov For N,N,N-trioctyloctan-1-aminium, the long octyl chains would create a significant steric shield around the central nitrogen, influencing its electronic environment and reactivity.

A quantitative structure-activity relationship (QSAR) model developed using DFT for a series of QACs demonstrated that quantum chemical descriptors can effectively model their biological activity. appliedmineralogy.com The toxicity of these compounds was found to increase with the length of the alkyl chain, a factor related to their electronic and hydrophobic properties. appliedmineralogy.com

| Parameter | Significance in this compound | Analogous System Findings |

| LUMO Energy | Indicator of susceptibility to nucleophilic attack. | For some QA cations, higher LUMO energy correlates with increased alkaline stability. nih.gov |

| Charge Distribution | Determines electrostatic interaction sites. | In tetrabutylammonium (B224687), the nitrogen atom is negatively charged, while adjacent carbons are positive. urfu.ru |

| Steric Hindrance | The eight long octyl chains protect the central nitrogen atom. | The size of tetraalkylammonium cations affects packing and intermolecular forces in crystal structures. nih.govrsc.orgresearchgate.net |

Ab Initio Methods for Ion-Pairing and Hydrogen Bonding Interactions in this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the detailed interactions between the N,N,N-trioctyloctan-1-aminium cation and the hydrate (hydroxide) anion, as well as surrounding water molecules. These calculations provide accurate descriptions of ion-pairing and hydrogen bonding.

For tetraalkylammonium ions, the nature of the alkyl chains significantly influences their interaction with counterions and water. Molecular simulations of tetramethylammonium (B1211777) (TMA) and tetrabutylammonium (TBA) bromides show that TBA+ is a "penetrable" cation, allowing water molecules and counterions to come between its hydrocarbon arms. nih.gov This is in contrast to the more "space-filling" nature of TMA+. nih.gov Given its even longer alkyl chains, N,N,N-trioctyloctan-1-aminium would exhibit an even more pronounced penetrable character.

The interaction of the hydroxide (B78521) anion with the quaternary ammonium cation is of particular interest. DFT studies on similar systems have shown a strong influence of hydration on the stability of the cation against degradation by hydroxide. nih.gov The hydroxide ion's reactivity is tempered by the formation of a stable hydration shell. The long alkyl chains of N,N,N-trioctyloctan-1-aminium would create a hydrophobic environment that influences the structure of this hydration shell and, consequently, the ion-pairing with the hydroxide anion.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into dynamic processes like solvation and interfacial phenomena.

Solvation Dynamics of this compound in Diverse Solvent Systems

MD simulations are instrumental in understanding how this compound behaves in different solvents. In aqueous solutions, the hydrophobic octyl chains and the charged headgroup lead to complex solvation structures.

Simulations of tetraalkylammonium hydroxides with varying chain lengths (tetraethyl, tetrapropyl, and tetrabutyl) have revealed the presence of structural and dynamic heterogeneity in these ionic liquids. rsc.org As the alkyl chains lengthen, the non-polar domains become more pronounced, leading to a separation of polar and non-polar regions. rsc.org This would be a prominent feature in aqueous solutions of this compound, where the long octyl chains would aggregate to minimize contact with water, a phenomenon known as hydrophobic hydration.

The diffusion of ions is also affected by the alkyl chain length. In the series of tetraalkylammonium hydroxides, the diffusion of ions was found to be the lowest for the tetrapropylammonium (B79313) species, indicating a complex relationship between size, structure, and mobility. rsc.org For N,N,N-trioctyloctan-1-aminium, the significant entanglement of the long octyl chains would likely lead to slower diffusion dynamics.

| Property | Influence of Long Alkyl Chains | Findings from Analogous TAA Systems |

| Structural Heterogeneity | Enhanced separation of polar and non-polar domains. | Longer alkyl chains in TAA-hydroxides lead to more distinct polar and non-polar domains. rsc.org |

| Ion Diffusion | Slower diffusion due to increased mass and chain entanglement. | Diffusion of ions is lowest in tetrapropylammonium hydroxide among ethyl, propyl, and butyl analogs. rsc.org |

| Cation-Anion Interactions | Hydrophobic chains influence the hydration shell of the hydroxide ion. | Water and counterions can penetrate the flexible alkyl arms of tetrabutylammonium. nih.gov |

Interfacial Behavior and Adsorption Phenomena of this compound at Liquid-Liquid Interfaces

The amphiphilic nature of N,N,N-trioctyloctan-1-aminium, with its charged headgroup and long hydrophobic tails, makes it surface-active. MD simulations can predict its behavior at interfaces, such as between water and an organic solvent. It is expected that the tetraoctylammonium cation would orient at such an interface with its charged headgroup in the aqueous phase and its octyl chains extending into the non-polar phase.

MD simulations of the interface between ionic liquids and other materials have shown the formation of layered structures. urfu.ru At a salt/oxide interface, for instance, a double layer consisting of cations in contact with the surface and anions in a second layer has been observed. urfu.ru A similar ordering can be anticipated for this compound at a charged interface.

In systems containing micelles, the interaction of tetraalkylammonium counterions has been shown to depend on the length of their alkyl chains. rsc.org Longer chains lead to the formation of larger micelles. rsc.org The tetraoctylammonium cation would be expected to strongly interact with and likely be incorporated into the micellar structures of other surfactants.

Monte Carlo Simulations for Aggregation and Micellization Behavior of this compound

Monte Carlo (MC) simulations are a valuable tool for studying the aggregation and micellization of surfactants. These simulations can predict the critical micelle concentration (cmc), aggregation number, and the structure of the resulting micelles.

For a surfactant like this compound, with its bulky headgroup and long hydrophobic tails, the formation of micelles in aqueous solution is expected. MC simulations of model surfactant systems have shown that the cmc increases with temperature and that the enthalpy of micellization is proportional to the chain length of the surfactant. acs.org The aggregation numbers of micelles were found to decrease at higher temperatures. acs.org

The type of interactions between the headgroups also plays a crucial role. Simulations have demonstrated that long-range electrostatic interactions between headgroups have a significant effect on surfactant aggregation. acs.org The strong electrostatic repulsion between the positively charged N,N,N-trioctyloctan-1-aminium headgroups would influence the size and shape of the micelles formed. The long octyl chains would favor a larger aggregation number to minimize the hydrophobic surface area exposed to water. The balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the headgroups would determine the final micellar structure.

| Simulation Parameter | Predicted Behavior for this compound | General Findings from MC Simulations |

| Critical Micelle Concentration (cmc) | Expected to be very low due to the long hydrophobic chains. | cmc increases with temperature. acs.org |

| Aggregation Number | Likely to be large to shield the long octyl chains from water. | Mean aggregation numbers decrease at higher temperatures. acs.org |

| Micelle Structure | Spherical or cylindrical micelles depending on concentration. | The balance of hydrophobic and electrostatic interactions determines micelle shape. acs.org |

Computational Prediction of this compound’s Role in Catalytic Cycles and Extraction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms by which quaternary ammonium salts, such as this compound, function in catalytic and extraction processes. While direct computational studies on the hydrate form of the N,N,N-trioctyloctan-1-aminium cation are not extensively documented in publicly available literature, a wealth of theoretical research on structurally similar compounds, particularly Aliquat 336 (trioctylmethylammonium chloride), provides significant insights. These studies employ a range of computational techniques, from Density Functional Theory (DFT) to molecular dynamics (MD) simulations and thermodynamic models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), to predict and analyze the behavior of these compounds at a molecular level.

The primary role of the N,N,N-trioctyloctan-1-aminium cation in both catalytic cycles and extraction mechanisms is to facilitate the transfer of an anionic species from an aqueous phase to an organic phase, a process known as phase transfer. The lipophilic nature of the four long octyl chains ensures high solubility in nonpolar organic solvents, while the positively charged quaternary ammonium center can form a tight ion pair with an anion. In the case of this compound, the initial counter-ion is a hydroxide ion (OH⁻).

Prediction in Catalytic Cycles

In the context of phase transfer catalysis (PTC), the N,N,N-trioctyloctan-1-aminium cation is predicted to act as a shuttle for anionic reactants or catalysts. Computational studies on analogous systems, such as the fixation of carbon dioxide with epoxides catalyzed by quaternary ammonium salts, have utilized DFT to map out the complete catalytic cycle. rsc.org These studies reveal detailed structural and energetic information for each step, including the activation of the epoxide by the halide anion and the subsequent nucleophilic attack by the activated CO₂. rsc.org

For a hypothetical reaction involving this compound, the catalytic cycle would be initiated by the exchange of the hydroxide anion for a reactant anion at the aqueous-organic interface. DFT calculations can model the energetics of this anion exchange process. Subsequent steps, such as the reaction of the transferred anion with an organic substrate, can also be modeled. The transition states and intermediates of the reaction in the organic phase are located, and their energies are calculated to determine the reaction pathway and rate-determining steps. The length of the alkyl chains is also a factor that can be investigated computationally, as it influences the catalyst's solubility and partitioning between the phases. operachem.com

Research on bifunctional phase-transfer organocatalysts, which combine a quaternary ammonium salt with other functional groups like (thio)urea or squaramide, has also benefited from DFT calculations. researchgate.net These studies have confirmed mechanisms of dual activation, where the catalyst interacts with both the nucleophile and the electrophile simultaneously. researchgate.net While this compound is not itself a bifunctional catalyst in this sense, these computational approaches could be used to predict its synergistic effects if used in conjunction with other catalytic species.

Prediction in Extraction Mechanisms

The extraction of metal ions, organic acids, and other anions from aqueous solutions is a major application of large quaternary ammonium salts. Computational models have been instrumental in understanding and predicting the efficiency and selectivity of these extraction processes.

Thermodynamic Modeling and COSMO-RS:

The COSMO-RS model is a particularly useful tool for predicting the liquid-liquid extraction behavior of ionic liquids and phase transfer agents. nih.govscm.com It calculates thermodynamic properties based on the quantum mechanical data of the individual molecules. scm.com For a system involving this compound, COSMO-RS could be employed to screen a wide range of organic solvents to find the optimal one for a specific extraction task. upc.edu It can predict key parameters such as distribution coefficients and selectivity for the target anion over other competing anions. nih.govmdpi.com

Studies have successfully used COSMO-RS to predict the extraction of metal ions and organic acids. For instance, it has been used to screen ionic liquids for the extraction of lithium, with theoretical results showing good agreement with experimental data. mdpi.com The model can account for the complex equilibria involved, including the dissociation of the ionic liquid in the aqueous phase and the stoichiometry of the extracted complex. mdpi.com

Table 1: Predicted COSMO-RS Parameters for a Hypothetical Extraction System This table is illustrative and based on the types of data generated in COSMO-RS studies for similar compounds. The values are not from a specific study on this compound.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log(Activity Coefficient) of Cation in Water | High Positive Value | Indicates low solubility of the cation in the aqueous phase. |

| Log(Activity Coefficient) of Anion in Organic Solvent | High Positive Value | Indicates low solubility of the "naked" anion in the organic phase. |

| Gibbs Free Energy of Transfer (Water to Organic) for Ion Pair | Negative Value | Predicts favorable extraction of the ion pair into the organic phase. |

| Selectivity Coefficient (Target Anion vs. Competing Anion) | > 1 | Predicts preferential extraction of the target anion. |

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations:

DFT calculations provide a more detailed, atomistic view of the extraction mechanism. They can be used to optimize the geometry of the extracted complex, for example, a metal-anion complex associated with the N,N,N-trioctyloctan-1-aminium cation. upc.edu The interaction energies between the cation, the anion, and the surrounding solvent molecules can be calculated to understand the stability of the extracted species in the organic phase. Research on Aliquat 336 has used DFT with the COSMO solvation model to create optimized geometries of the cation and anion for further thermodynamic predictions. upc.edu

Molecular dynamics simulations can be used to study the dynamic behavior of the extraction system. For instance, MD simulations could model the aggregation of this compound molecules in the organic phase to form reverse micelles, which can significantly influence the extraction capacity. Furthermore, simulations can provide insights into the structure of the interface between the aqueous and organic phases and the mechanism of ion transfer across this interface.

A key mechanism in anion extraction is ion exchange, where the initial hydroxide anion of the extractant is exchanged for the target anion from the aqueous phase. The general form of this equilibrium for a singly charged anion A⁻ is:

[N(C₈H₁₇)₄]⁺[OH]⁻ (org) + A⁻ (aq) ⇌ [N(C₈H₁₇)₄]⁺[A]⁻ (org) + OH⁻ (aq)

The equilibrium constant for this reaction can be related to the distribution ratio of the anion A⁻. Slope analysis from experimental data, often complemented by computational modeling, can confirm the stoichiometry of the extracted species. nih.govmdpi.com For example, studies on the extraction of ReO₄⁻ with Aliquat 336 have confirmed a 1:1 stoichiometric ratio of the cation to the perrhenate (B82622) anion. nih.govmdpi.com

Table 2: Computationally Derived Data for Quaternary Ammonium Salt Extraction Systems This table presents typical data obtained from computational studies on Aliquat 336 and similar extractants. The values are illustrative.

| Computational Method | Parameter Calculated | Example Finding for a Similar System | Relevance to Extraction Mechanism |

|---|---|---|---|

| DFT | Ion Pair Interaction Energy | -350 to -450 kJ/mol for [R₄N]⁺[Cl]⁻ | Quantifies the strength of the association between the cation and the extracted anion. |

| DFT with COSMO | Optimized Geometry of Extracted Complex | Tetrahedral coordination of a metal anion complex. | Provides the structure of the species present in the organic phase. |

| OLI-MSE Framework | Thermodynamic Model Parameters | Accurate prediction of salting-out effects in Co(II) extraction. nih.gov | Allows for process simulation and optimization under various conditions. nih.gov |

| Molecular Dynamics | Radial Distribution Functions | Shows solvation shells around the ion pair in the organic phase. | Elucidates the role of the solvent and water in stabilizing the extracted complex. |

Applications of N,n,n Trioctyloctan 1 Aminium Hydrate in Advanced Chemical Processes

N,N,N-trioctyloctan-1-aminium Hydrate (B1144303) as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. impag.choperachem.com N,N,N-trioctyloctan-1-aminium salts, including the hydrate form, are prominent phase transfer catalysts due to their ability to transport anionic reactants from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. impag.choperachem.com This transfer enhances reaction rates, improves yields, and allows for milder reaction conditions. numberanalytics.comtheaic.org

The primary mechanism by which N,N,N-trioctyloctan-1-aminium hydrate and its analogous salts function as phase transfer catalysts is the Starks' extraction mechanism. researchpublish.comresearchgate.net This mechanism involves the quaternary ammonium (B1175870) cation (Q+) forming an ion pair with the reactant anion (Y-) in the aqueous phase. Due to the lipophilic nature of the long alkyl chains, this ion pair (Q+Y-) is soluble in the organic phase and is transferred across the phase boundary. researchpublish.comresearchgate.net In the organic phase, the anion is weakly solvated, rendering it highly reactive towards the organic substrate (RX), leading to the formation of the product (RY) and the quaternary ammonium salt of the leaving group (Q+X-). theaic.org The catalyst then returns to the aqueous phase to repeat the cycle.

The structure of the quaternary ammonium salt significantly influences its catalytic efficiency. The long octyl chains of the N,N,N-trioctyloctan-1-aminium cation provide high lipophilicity, which favors its partitioning into the organic phase. operachem.com In some systems, particularly those involving strong bases like concentrated sodium hydroxide (B78521), an alternative interfacial mechanism proposed by Mąkosza may be operative. researchgate.net In this mechanism, the deprotonation of the organic substrate occurs at the interface between the two phases. researchgate.net

The reactivity of the catalyst is also influenced by the formation of a potential third liquid phase. In certain systems, the catalyst can form a distinct phase rich in the catalyst itself, which can enhance reaction rates. For instance, in a system involving dimethylformamide and perfluorooctane, Aliquat 336 (a compound closely related to N,N,N-trioctyloctan-1-aminium chloride) was observed to form an intermediate third phase that facilitated the reaction. phasetransfercatalysis.com

The optimization of reaction conditions is crucial for maximizing the efficiency of processes utilizing this compound as a phase transfer catalyst. Key parameters that are often adjusted include temperature, agitation speed, reaction time, and catalyst concentration. numberanalytics.comresearchpublish.com

Agitation Speed: Increasing the agitation speed generally enhances the reaction rate by increasing the interfacial area between the phases, thus facilitating faster mass transfer of the catalyst-anion pair. However, beyond a certain speed, the effect may plateau as the mass transfer is no longer the rate-limiting step. researchpublish.com

Temperature: Higher temperatures typically lead to increased reaction rates. However, for some reactions, an optimal temperature exists beyond which side reactions or catalyst decomposition may occur. numberanalytics.com

Catalyst Concentration: The reaction rate generally increases with catalyst concentration up to a certain point, after which the increase may become less significant. theaic.org

Table 1: Effect of Catalyst Concentration on Product Yield

| Catalyst | Catalyst Concentration (mol) | Yield (%) |

| BPBPB | 0.0005 | 86 |

| BPBPB | 0.001 | 96 |

| BPBPB | 0.002 | 90 |

| TBAB | 0.0005 | 78 |

| TBAB | 0.001 | 84 |

| TBAB | 0.002 | 76 |

| BDAB | 0.0005 | 68 |

| BDAB | 0.001 | 75 |

| BDAB | 0.002 | 70 |

Data sourced from a study on the synthesis of Phenylbutylether. theaic.org BPBPB, TBAB, and BDAB are different phase transfer catalysts.

Catalyst recycling is a key aspect of green chemistry and process economics. mdpi.com The high stability and low volatility of N,N,N-trioctyloctan-1-aminium salts make them good candidates for recycling. One strategy involves the formation of a third liquid phase that is rich in the catalyst, which can be separated and reused. figshare.comresearchgate.net However, in some cases, simple recycling of the aqueous phase containing the catalyst may not be effective, requiring the addition of fresh catalyst for subsequent runs. The development of magnetically recoverable catalysts, where the catalytic species is immobilized on magnetic nanoparticles, offers a promising avenue for efficient recycling. mdpi.com

This compound in Liquid-Liquid Extraction Systems

Liquid-liquid extraction, or solvent extraction, is a widely used technique for the separation and purification of metal ions. nih.govmdpi.com this compound and its analogues are effective extractants for a variety of metal ions from aqueous solutions. nih.govrsc.org The extraction process is typically based on an ion-exchange mechanism where the quaternary ammonium cation in the organic phase exchanges with a metal-containing anionic species from the aqueous phase. researchgate.netnih.gov

The thermodynamics and kinetics of metal ion extraction are critical for understanding and optimizing separation processes. The extraction of metal ions by quaternary ammonium salts is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the diluent used. mdpi.com

Thermodynamic studies have shown that the extraction process can be either exothermic or endothermic depending on the specific metal ion and the composition of the system. For instance, the synergistic extraction of praseodymium, gadolinium, and ytterbium with a mixture of HTTA and Aliquat 336 was found to have negative enthalpy, entropy, and Gibbs free energy changes, indicating that the formation of the anionic complex in the organic phase is an energetically favorable process. mdpi.com

The kinetics of extraction with quaternary ammonium salts are generally fast. nih.govrsc.org The rate of extraction is often diffusion-controlled, meaning it is dependent on the rate at which the species are transported to the interface and across the phase boundary.

The predominant mechanism for the extraction of metal ions by N,N,N-trioctyloctan-1-aminium salts is anion exchange. researchgate.netnih.gov In many cases, the metal ion in the aqueous phase forms an anionic complex with ligands such as chloride, nitrate, or sulfate (B86663) ions. This anionic metal complex is then extracted into the organic phase by the quaternary ammonium cation.

For example, the extraction of Re(VII) as the perrhenate (B82622) anion (ReO₄⁻) by Aliquat 336 (QCl) proceeds via the following equilibrium:

ReO₄⁻(aq) + QCl(org) ⇌ QReO₄(org) + Cl⁻(aq) nih.gov

The stoichiometry of the extracted complex can often be determined using slope analysis, which involves plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration. A linear relationship with a slope of 'n' suggests that 'n' molecules of the extractant are involved in the extracted complex. nih.gov

In acidic chloride solutions, many precious metals form stable anionic chlorocomplexes, such as [PtCl₆]²⁻, [PdCl₄]²⁻, and [AuCl₄]⁻, which are readily extracted by quaternary ammonium salts. nih.gov The stability of these complexes in the aqueous phase is a key factor influencing their extraction behavior. nih.gov

The selectivity of an extractant for a particular metal ion over others is a crucial parameter in separation processes. N,N,N-trioctyloctan-1-aminium salts have demonstrated varying degrees of selectivity for different metal ions, which can be exploited for their separation. nih.govrsc.org

The separation efficiency is often quantified by the separation factor (β), which is the ratio of the distribution ratios of the two metals being separated. A high separation factor indicates a more efficient separation.

Table 2: Extraction and Separation of Palladium and Platinum with Aliquat 336

| Aliquat 336 Conc. (M) | % Extraction Pt | % Extraction Other Metals | Separation Factor (β) |

| 0.002 | - | Ni: ~1%, Mn/Cr: 0% | - |

| 0.011 | Quantitative | Ni: ~3%, Mn/Cr: 0% | 3.3 x 10⁴ |

| >0.011 | Quantitative | Increased co-extraction | 2.4 x 10⁴ |

Data adapted from a study on the recovery of platinum and palladium. researchgate.net The separation factor is for Pt over other metals.

The selectivity can be influenced by several factors, including the pH of the aqueous phase and the choice of diluent. mdpi.comresearchgate.net For instance, in the extraction of various metal ions with Aliquat 336, it was observed that the extractant is not suitable for alkali, alkaline earth metals, Cr, Fe, or Al. nih.gov The choice of diluent, such as carbon tetrachloride versus chloroform, can also impact the extraction efficiency and selectivity for certain metals like Co²⁺, Ni²⁺, and Cu²⁺. nih.gov

By carefully controlling the extraction conditions, it is possible to achieve selective separation of valuable metals from complex mixtures, such as the separation of precious metals from leachates of spent automotive catalysts. rsc.orgresearchgate.net

Extraction of Organic Species and Biomolecules using this compound

The extraction of organic acids and other biomolecules from aqueous solutions, such as fermentation broths, is a critical step in many biotechnological processes. Quaternary ammonium salts, including tetraoctylammonium derivatives, are effective extractants for this purpose. The mechanism often involves the formation of an ion pair between the bulky, lipophilic tetraoctylammonium cation and the anionic form of the organic acid or biomolecule. This ion pair is soluble in an organic solvent, allowing for its transfer from the aqueous phase.

While direct studies on this compound are limited, extensive research on the closely related tertiary amine, tri-n-octylamine (TOA), provides significant insights into the extraction of carboxylic acids. tamu.eduutwente.nlkoreascience.krresearchgate.net The state-of-the-art in liquid-liquid extraction of carboxylic acids often relies on complexation with TOA or its commercial equivalent, Alamine 336. utwente.nl For instance, the extraction of ammonium acetate (B1210297) from fermentation broths has been optimized using TOA in n-octanol. tamu.edu The distribution coefficient, a measure of extraction efficiency, reaches a maximum when the concentration of TOA is 20% (v/v) in n-octanol. tamu.edu

Furthermore, hydrophobic deep eutectic solvents (HDESs) incorporating tetraoctylammonium salts have been developed for the extraction of various organic compounds. nih.govmdpi.com These solvents, formed by mixing tetraoctylammonium chloride with decanoic acid, for example, have shown high efficiency in extracting volatile fatty acids from aqueous solutions. mdpi.com The extraction efficiency of these systems increases with the increasing alkyl chain length of the acid being extracted. mdpi.com

The extraction of larger biomolecules can also be achieved. For example, size-fractionation of silver nanoparticles, which can be considered a type of nanomaterial-biomolecule conjugate, has been accomplished using ion-pair extraction with tetraoctylammonium bromide (TOAB). mdpi.com The separation is based on the formation of an ion pair between the tetraoctylammonium cations and the carboxyl groups on the surface of the silver nanoparticles. mdpi.com

Table 1: Extraction Efficiency of Volatile Fatty Acids using a Tetraoctylammonium Chloride-based Hydrophobic Deep Eutectic Solvent (This table is interactive and can be sorted by clicking on the headers.)

| Volatile Fatty Acid | Extraction Efficiency (%) |

|---|---|

| Acetic Acid | 38.0 |

| Propionic Acid | 70.5 |

| Butyric Acid | 89.8 |

Data sourced from mdpi.com

Stripping and Recovery Methodologies for Extracted Species from this compound Phases

Once the target organic species has been extracted into the organic phase containing the tetraoctylammonium salt, the next crucial step is its recovery, which also allows for the regeneration of the extractant. Several methodologies can be employed for this "stripping" or back-extraction process.

One common approach is to alter the equilibrium of the ion-pair formation, typically by changing the pH. For carboxylic acids extracted with amine-based systems, back-extraction can be achieved by contacting the organic phase with an alkaline aqueous solution. This shifts the acid back to its salt form, which is more soluble in the aqueous phase, thereby releasing it from the organic extractant.

Another effective method is temperature-swing extraction. utwente.nl In this technique, the forward extraction is performed at a lower temperature to favor the formation of the acid-amine complex. Subsequently, the loaded organic phase is heated, which shifts the equilibrium and causes the complex to dissociate, releasing the acid. utwente.nl For example, in the recovery of acids from a TOA-containing organic phase, the acid-amine complex can be decomposed at temperatures between 160-180 °C. tamu.edu

Solvent-swing strategies can also be employed, where the distribution coefficient of the acid is manipulated between the forward and back-extraction steps. utwente.nl This can be achieved by evaporating a portion of the diluent after the initial extraction. utwente.nl

For multicomponent samples purified via chromatography using a stationary phase saturated with a quaternary ammonium salt, the column can be regenerated. This is often done by washing with a solution containing a different salt, such as sodium tetrafluoroborate, to displace the quaternary ammonium salt. google.com

This compound in Functional Materials Science

Tetraoctylammonium salts play a significant role as structure-directing agents, stabilizers, and functional components in the synthesis and modification of a wide array of functional materials, from nanoparticles to polymers.

Incorporation of this compound into Nanomaterials and Hybrid Systems

N,N,N-trioctyloctan-1-aminium salts, particularly tetraoctylammonium bromide (TOAB), are extensively used in the synthesis of nanoparticles, where they act as phase-transfer agents and capping ligands. The Brust-Schiffrin method, a widely used two-phase synthesis for gold nanoparticles, employs TOAB to transfer gold salts from an aqueous solution to an organic solvent. taylorandfrancis.com In this process, TOAB not only facilitates the phase transfer of the Au(III) precursor but also the reducing agent, sodium borohydride. rsc.org

The TOAB molecules can also cap the surface of the newly formed nanoparticles, preventing aggregation and controlling their size and stability. uh.eduacs.org For instance, TOAB-stabilized sulfur nanoparticles with average sizes ranging from 2.4 to 8.9 nm have been synthesized by a quick precipitation method. researchgate.net The size of these nanoparticles can be controlled by varying the concentration of TOAB. researchgate.net

The surface properties of these TOAB-capped nanoparticles can be further modified. The binding of molecules with functional groups like –SCN or –NH2 to the surface of TOAB-capped gold nanoparticles has been studied, demonstrating the potential for creating functional hybrid materials. researchgate.net Furthermore, tetraoctylammonium salts have been used to create hybrid materials with clays (B1170129), where the organic cation exchanges with the inorganic cations in the clay layers, forming organoclays. These materials have applications in polymer nanocomposites. researchgate.net

Role of this compound in Polymerization Processes and Polymer Modification

Tetraoctylammonium salts have found significant applications in the field of polymer science, both as catalysts in polymerization reactions and as functional components in polymer-based devices.

As a phase-transfer catalyst, tetraoctylammonium bromide can facilitate polymerization reactions involving reactants in immiscible phases. acs.org For instance, a weakly nucleophilic initiating system combining triisobutylaluminum (B85569) and tetraoctylammonium bromide has been used for the controlled anionic polymerization of epichlorohydrin. researchgate.net This system allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

In the realm of polymer modification, tetraoctylammonium bromide is used as a phase-transfer catalyst for cleaving hydrophobic polymers from silica (B1680970) substrates, a process that has minimal effect on the polymer backbone. acs.org

A notable application of tetraoctylammonium bromide is in the fabrication of polymer light-emitting diodes (PLEDs). rsc.orgcityu.edu.hkrsc.orgresearchgate.net When spin-coated onto the surface of a conjugated polymer, TOAB can self-assemble into a highly ordered lamellar structure. rsc.org This self-assembled layer acts as an efficient electron-injection layer, reducing the energy barrier for electron injection from stable metal cathodes like aluminum, silver, and gold into the emissive polymer layer. rsc.orgrsc.org This leads to significantly improved electroluminescence efficiencies in PLEDs. rsc.org For example, a PLED with a TOAB layer and an aluminum cathode showed an efficiency of 15.4 cd A⁻¹, compared to 6.1 cd A⁻¹ for a device with a conventional Ca/Al cathode. rsc.org

Table 2: Performance of Polymer Light-Emitting Diodes with and without a Tetraoctylammonium Bromide (TOAB) Interlayer (This table is interactive and can be sorted by clicking on the headers.)

| Cathode | TOAB Layer | Electroluminescence Efficiency (cd A⁻¹) |

|---|---|---|

| Ca/Al | No | 6.1 |

| Al | Yes | 15.4 |

| Ag | Yes | 11.4 |

| Au | Yes | 9.1 |

Data sourced from rsc.org

This compound in Analytical Chemistry and Separations

In analytical chemistry, tetraalkylammonium salts are crucial reagents, particularly in chromatographic and electrophoretic separation techniques, for the analysis of ionic and polar compounds.

Development of Analytical Methods Utilizing this compound (e.g., Ion-Pair Chromatography, Capillary Electrophoresis)

Ion-pair chromatography (IPC) is a powerful technique for separating ionic analytes on reversed-phase columns. tcichemicals.comthermofisher.com In IPC, a quaternary ammonium salt like a tetraalkylammonium derivative is added to the mobile phase as an ion-pairing reagent. chromforum.org The lipophilic alkyl chains of the tetraoctylammonium cation interact with the hydrophobic stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the sample can then form an ion pair with the adsorbed cations and be retained on the column, allowing for their separation. thermofisher.comchromforum.org The retention can be controlled by adjusting the concentration of the ion-pairing reagent and the organic solvent in the mobile phase. thermofisher.com While many applications use tetrabutylammonium (B224687) salts, the principles are directly applicable to tetraoctylammonium salts for the separation of highly hydrophobic anions. oup.com

In capillary electrophoresis (CE), tetraalkylammonium salts can be used as additives in the background electrolyte to modify the separation selectivity. While specific applications of this compound are not widely reported, tetraoctylammonium cations have been used in mass spectrometry coupled with CE for the analysis of isotopes. acs.org The use of other tetraalkylammonium salts in CE is well-established for the separation of various analytes, including tricyclic antidepressants. acs.org

Furthermore, ion-selective electrodes based on the ion-pair complex of a tetraoctylammonium cation have been developed for the determination of specific analytes, such as ibuprofen. researchgate.net These electrodes utilize a membrane containing the ion pair, which selectively responds to the target analyte in a sample solution.

Fabrication and Performance of Ion-Selective Electrodes Incorporating this compound

Ion-selective electrodes (ISEs) are a class of electrochemical sensors that measure the activity of a specific ion in a solution. The core component of an ISE is a selective membrane that exhibits a potential difference when it comes in contact with the ion of interest. Quaternary ammonium salts, such as this compound (also known as tetraoctylammonium hydrate), are pivotal in the fabrication of anion-selective electrodes due to their ability to act as ionophores or ion-exchangers.

The fabrication of an ion-selective electrode incorporating this compound typically involves the preparation of a polymeric membrane. This membrane is generally composed of a polymer matrix, a plasticizer, and the ionophore itself.

Membrane Composition:

Polymer Matrix: High molecular weight polyvinyl chloride (PVC) is a commonly used polymer for creating the membrane matrix, providing mechanical stability.

Plasticizer: A suitable plasticizer is crucial for dissolving the membrane components and ensuring the mobility of the ionophore and the target ion within the membrane. The choice of plasticizer can significantly influence the electrode's selectivity and response characteristics. Common plasticizers include dioctyl phthalate (B1215562) (DOP), dibutyl phthalate (DBP), and 2-nitrophenyl octyl ether (o-NPOE). For instance, in the development of a nitrate-selective electrode using a related compound, tetraoctylammonium bromide, dibutylphthalate was employed as the solvent mediator. nih.gov

Ionophore: this compound acts as the active sensing component. The large, lipophilic tetraoctylammonium cation is entrapped within the PVC membrane, while its associated hydroxide ion is mobile and can be exchanged with other anions from the sample solution. This ion exchange process at the membrane-sample interface is the fundamental principle behind the electrode's response.

The components are typically dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF), and the resulting solution is cast to form a thin membrane. This membrane is then incorporated into an electrode body, which contains an internal reference electrode and an internal filling solution.

The performance of an ISE is evaluated based on several key parameters, including its linear range, detection limit, response time, selectivity, and operational lifetime. While specific research data for ISEs based exclusively on this compound is limited in publicly available literature, the performance can be inferred from studies on closely related tetraoctylammonium salts, such as tetraoctylammonium bromide or nitrate.

For example, a nitrate-selective electrode utilizing tetraoctylammonium bromide as the ionophore within a PVC matrix plasticized with dibutylphthalate demonstrated a near-Nernstian response. nih.gov A Nernstian response refers to the ideal potential change of an electrode in response to a logarithmic change in ion activity.

Table 1: Performance Characteristics of a Nitrate-Selective Electrode Based on a Tetraoctylammonium Salt

| Parameter | Value | Reference |

| Ionophore | Tetraoctylammonium bromide | nih.gov |

| Plasticizer | Dibutylphthalate | nih.gov |

| Polymer Matrix | Polyvinyl chloride (PVC) | nih.gov |

| Limit of Detection | 0.18 g kg⁻¹ | nih.gov |

| Precision (R.S.D.) | 0.6% | nih.gov |

| Spike Recovery | 100.3% | nih.gov |

This table presents data for a nitrate-selective electrode using tetraoctylammonium bromide, a closely related compound to this compound, to illustrate typical performance characteristics.

The selectivity of an ISE is a critical performance metric, indicating its ability to respond to the target ion in the presence of other potentially interfering ions. The selectivity is determined by the relative affinity of the ionophore for the target anion compared to other anions. The Hofmeister series often predicts the general selectivity pattern for anion-selective electrodes based on quaternary ammonium salts, where more lipophilic anions are generally preferred.

The response time of the electrode, which is the time taken to reach a stable potential reading after a change in the analyte concentration, is another important factor. For many tetraalkylammonium-based ISEs, response times are typically in the range of seconds to a few minutes. researchgate.net The operational lifetime of these electrodes can extend to several weeks or even months with proper care and storage. researchgate.net

Interfacial Phenomena and Supramolecular Self Assembly of N,n,n Trioctyloctan 1 Aminium Hydrate

Adsorption and Interfacial Behavior at Liquid-Liquid and Solid-Liquid Interfaces

The accumulation of N,N,N-trioctyloctan-1-aminium hydrate (B1144303) at interfaces is a spontaneous process driven by the reduction of Gibbs free energy. The hydrophobic tetraoctyl chains are expelled from polar solvents like water, leading to their concentration at interfaces, which alters the interfacial properties.

Interfacial rheology, which describes the viscous and elastic properties of an interface, is also influenced by the adsorption of N,N,N-trioctyloctan-1-aminium hydrate. biolinscientific.comwikipedia.organton-paar.com The formation of a structured monolayer at the interface can impart significant viscoelasticity, affecting the stability of emulsions and foams. wikipedia.org The rheological properties of such interfacial films can be studied using techniques like interfacial shear rheology and dilatational rheology. biolinscientific.comanton-paar.com For instance, the interfacial shear viscosity (ηs) and the storage (G') and loss (G'') moduli can provide insights into the mechanical strength and stability of the adsorbed layer. While specific experimental data for this compound is not available, it is anticipated that the strong intermolecular interactions between the long octyl chains would lead to a highly viscoelastic interfacial layer.

Table 1: Expected Influence of this compound on Interfacial Properties (Qualitative)

| Property | Expected Effect | Rationale |

| Interfacial Tension | Significant Decrease | Adsorption of bulky hydrophobic cations at the interface disrupts cohesive forces of the polar phase. aip.orgaip.orgnih.gov |

| Interfacial Viscosity | Increase | Formation of a structured monolayer with strong intermolecular interactions between the octyl chains. |

| Interfacial Elasticity | Increase | Development of a cohesive and structured interfacial film. |

Various advanced techniques can be employed to probe the structure and composition of the adsorption layers of this compound at interfaces. Neutron reflectometry (NR) is a powerful tool for determining the thickness, density, and composition of thin films at interfaces. stfc.ac.uknih.gov By using isotopic substitution (e.g., deuteration of the alkyl chains or the solvent), NR can provide detailed information about the conformation and orientation of the adsorbed molecules. researchgate.netmanchester.ac.uk